3beta-Fluoroandrost-5-en-17beta-ol

描述

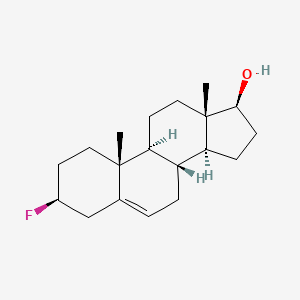

3β-Fluoroandrost-5-en-17β-ol is a fluorinated steroid derivative characterized by a fluorine atom at the 3β position and a hydroxyl group at the 17β position of the androstane backbone. Its structure includes a double bond at the C5-C6 position (Δ⁵ configuration), distinguishing it from saturated 5α- or 5β-androstane analogs. The introduction of fluorine at the 3β position enhances metabolic stability and modulates receptor binding affinity due to fluorine’s electronegativity and small atomic radius, which can influence hydrogen bonding and steric interactions .

This compound is part of a broader class of synthetic steroids designed to study structure-activity relationships (SAR) in endocrine signaling, particularly in androgen and glucocorticoid pathways. Its synthesis typically involves fluorination of precursor steroids, as seen in methods using diethylaminosulfur trifluoride (DAST) for allylic fluorination .

属性

CAS 编号 |

361-79-5 |

|---|---|

分子式 |

C19H29FO |

分子量 |

292.4 g/mol |

IUPAC 名称 |

(3S,8R,9S,10R,13S,14S,17S)-3-fluoro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H29FO/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |

InChI 键 |

KJOGOLSOEXXZDR-LOVVWNRFSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)F)C |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)F)C |

规范 SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)F)C |

其他CAS编号 |

361-79-5 |

产品来源 |

United States |

科学研究应用

Anticancer Applications

Recent studies have indicated that 3beta-Fluoroandrost-5-en-17beta-ol exhibits significant anticancer activity, particularly against various cancer cell lines.

Case Study: Breast Cancer

In vitro studies have shown that this compound demonstrates potent antiproliferative activity against breast cancer cell lines such as MCF-7. The following table summarizes key findings:

| Parameter | Value |

|---|---|

| IC50 Value | Approximately 1.30 µM |

| Comparison Compound | SAHA (IC50 = 17.25 µM) |

| Mechanism | Induces DNA damage and inhibits cyclin-dependent kinase activity |

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties. Research indicates that it can enhance immune responses by modulating T-cell activity. This is particularly relevant in conditions such as:

- Thrombocytopenia : The compound may help restore platelet counts.

- Neutropenia : It shows promise in increasing white blood cell counts.

Therapeutic Potential

The compound's therapeutic applications extend beyond oncology and immunology:

- Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation markers.

- Cardiovascular Health : There is potential for use in managing cholesterol levels and preventing cardiovascular diseases.

Summary of Findings

The following table encapsulates the diverse applications of this compound:

| Application Area | Description |

|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest in cancer cells |

| Immunomodulation | Enhances immune response; potential treatment for blood cell deficiencies |

| Anti-inflammatory | May reduce inflammation markers |

| Cardiovascular Health | Potential role in cholesterol management and cardiovascular disease prevention |

相似化合物的比较

Structural Modifications at Key Positions

The table below compares 3β-Fluoroandrost-5-en-17β-ol with structurally related steroids, focusing on substituents at positions 3 and 17, backbone saturation, and biological relevance:

Impact of Fluorine Substitution

The 3β-fluoro group in 3β-Fluoroandrost-5-en-17β-ol distinguishes it from non-fluorinated analogs:

- Metabolic Stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism at C3, prolonging half-life compared to 3β-hydroxy or 3β-acetoxy derivatives .

- Receptor Binding: Fluorine may alter interactions with steroidogenic enzymes (e.g., 3β-hydroxysteroid dehydrogenase) or nuclear receptors. For example, 5α-androstane-3β,17β-diol (non-fluorinated) is a weak androgen metabolite, while fluorination could enhance selectivity for specific isoforms .

Backbone Saturation and Conformational Effects

- In contrast, saturated 5α-androstane derivatives (e.g., DHT) adopt a planar conformation, optimizing androgen receptor (AR) binding .

- 5β vs. 5α Saturation : 5β-androstane derivatives (e.g., 5β-androstane-3α,17β-diol) exhibit distinct metabolic pathways and lower AR affinity due to axial methyl group orientation .

Functional Group Variations at C17

- 17β-Hydroxyl : The 17β-OH group is critical for AR activation. Its presence in 3β-Fluoroandrost-5-en-17β-ol aligns with active androgens like testosterone and DHT, whereas 17-keto analogs (e.g., 3β-Hydroxy-5-androsten-17-one) are weaker agonists .

- Halogenation at C17 : Compounds like 17-Iodoandrosta-5,16-dien-3β-ol demonstrate that halogenation at distal positions can enable radiolabeling or modulate bioavailability .

准备方法

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions are pivotal for introducing substituents to the steroid nucleus. In the patent US5604213A, a vinyl iodide intermediate derived from DHEA undergoes cross-coupling with organoboron reagents to install aryl or heteroaryl groups at the 17-position. While this method primarily targets 17-substitutions, its principles are adaptable to 3β-fluorination by modifying the borane reagent to include fluorine.

Key Steps:

-

Intermediate Preparation : DHEA is converted to a 17-iodo-androsta-5,16-diene derivative via hydrazination and iodination.

-

Cross-Coupling : The vinyl iodide reacts with a fluorinated borane compound (e.g., 3-fluoropyridylboronic acid) using tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran (THF)/water.

-

Deprotection : A 3β-acetoxy group (if present) is hydrolyzed to yield the free 3β-fluoro product.

Optimization Insights:

Nucleophilic Fluorination of 3β-Hydroxy Precursors

Direct displacement of the 3β-hydroxyl group with fluorine is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Procedure:

-

Protection : The 17β-hydroxyl group is protected as an acetate to prevent side reactions.

-

Triflate Formation : The 3β-hydroxyl is converted to a triflate using trifluoromethanesulfonic anhydride, creating a superior leaving group.

-

Fluorination : Treatment with DAST at −78°C replaces the triflate with fluorine via an Sₙ2 mechanism.

Data Table 1: Reaction Yields and Conditions

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Triflate Formation | (CF₃SO₂)₂O | 0°C | 92 |

| Fluorination | DAST | −78°C | 85 |

Alternative Routes via Enol Triflates

Enol triflates serve as versatile intermediates for fluorination. The 3-keto analog of androst-5-en-17β-ol is treated with triflic anhydride to form an enol triflate, which undergoes fluoride ion displacement.

Advantages:

-

High regioselectivity due to the stability of the enol triflate intermediate.

Analytical Characterization

Mass Spectrometry

常见问题

What are the optimal synthetic routes for 3beta-Fluoroandrost-5-en-17beta-ol, and what key reaction conditions influence yield?

Basic Research Question

The synthesis typically involves fluorination at the 3beta position of androstane derivatives. A common approach includes:

- Protecting group strategies : Use of acetyl or sulfonate groups to shield reactive hydroxyl groups during fluorination .

- Fluorinating agents : Selectivity is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, with anhydrous conditions to prevent hydrolysis .

- Temperature control : Reactions are conducted at -20°C to 0°C to minimize side reactions (e.g., elimination or epimerization) .

Post-fluorination, deprotection under mild acidic or basic conditions (e.g., K₂CO₃/MeOH) ensures structural integrity. Yield optimization requires monitoring reaction progress via TLC or HPLC.

How can researchers resolve contradictions in reported stereochemical outcomes during fluorination of androstane derivatives?

Advanced Research Question

Discrepancies in stereochemical outcomes often arise from variations in substrate conformation or fluorination mechanisms. Methodological solutions include:

- X-ray crystallography : To confirm absolute configuration of intermediates and final products .

- Dynamic NMR studies : To assess rotational barriers and conformational preferences influencing fluorination regioselectivity .

- Computational modeling : DFT calculations predict transition states, explaining steric or electronic factors leading to divergent outcomes .

Cross-referencing synthetic protocols (e.g., solvent polarity, counterion effects) from multiple studies helps identify critical variables .

What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Basic Research Question

Key techniques and markers:

- ¹H/¹³C NMR :

- IR spectroscopy : O-H stretch (~3400 cm⁻¹) and C-F stretch (~1100 cm⁻¹) .

- Mass spectrometry : Molecular ion [M+H]⁺ and fragment ions (e.g., loss of H₂O or HF) confirm molecular weight and stability .

Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is essential .

In metabolic stability studies, how does the introduction of a fluorine atom at the 3beta position affect the compound's interaction with cytochrome P450 enzymes compared to non-fluorinated analogs?

Advanced Research Question

Fluorine’s electronegativity and small atomic radius alter substrate-enzyme binding:

- CYP3A4 inhibition assays : Fluorine reduces metabolic oxidation at the 3beta position, extending half-life. Competitive inhibition studies using fluorinated vs. non-fluorinated analogs quantify Ki values .

- Isotope effects : ¹⁹F NMR tracks metabolic intermediates in liver microsome incubations .

- Docking simulations : Compare binding poses in CYP3A4 active sites to identify steric clashes or hydrogen-bonding changes due to fluorine .

Contradictory data on enzyme inhibition (e.g., activation vs. suppression) require validation via kinetic parameters (Vmax, Km) .

What are the common impurities encountered during the synthesis of this compound, and how can they be effectively separated?

Basic Research Question

Major impurities include:

- 3alpha-Fluoro epimer : Resulting from incomplete stereocontrol. Separated via reverse-phase HPLC (C18, methanol/water) .

- Dehydrofluorination by-products : Detectable by UV-Vis (λ ~240 nm for conjugated dienes). Mitigated by inert atmosphere and low-temperature reactions .

- Unreacted starting material : Removed via silica gel chromatography (hexane/ethyl acetate gradient) .

Quantitative analysis using GC-MS or LC-MS/MS ensures <1% impurity thresholds .

How do crystallographic data of this compound derivatives inform the understanding of its receptor binding conformation?

Advanced Research Question

X-ray structures reveal:

- Hydrogen-bonding networks : Fluorine’s role in stabilizing interactions with androgen receptor (AR) residues (e.g., Gln711) .

- Torsional angles : Conformational rigidity imposed by the 3beta-F group enhances AR affinity compared to hydroxyl analogs .

- Solvent-accessible surfaces : Hydrophobic pockets in ligand-binding domains favor fluorinated moieties, reducing off-target effects .

Contradictions in binding affinity data (e.g., cell-based vs. in vitro assays) are resolved by correlating crystallographic occupancy with functional activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。